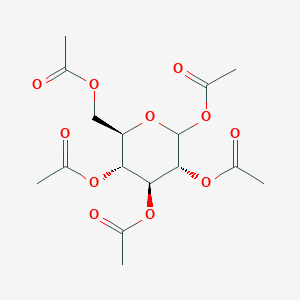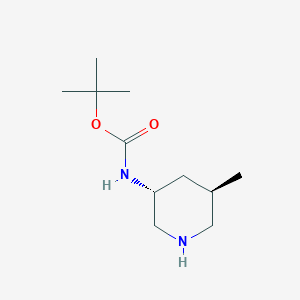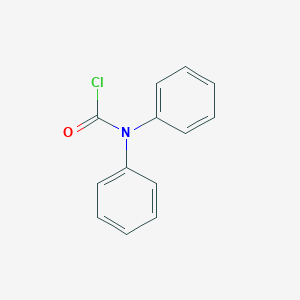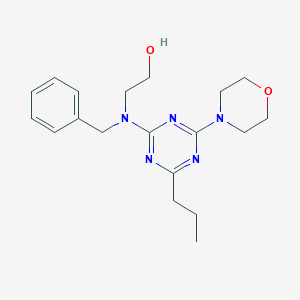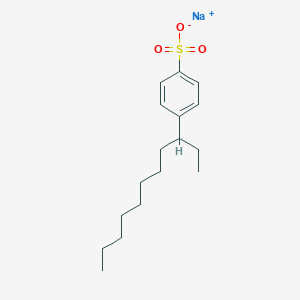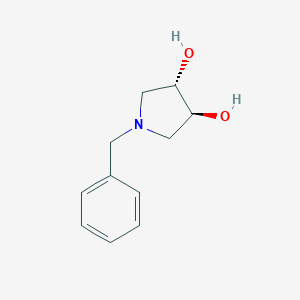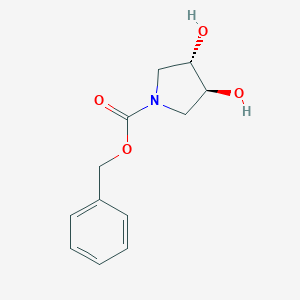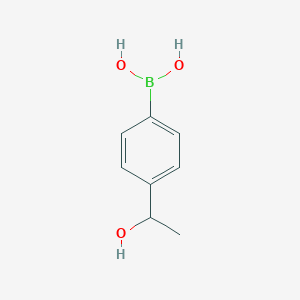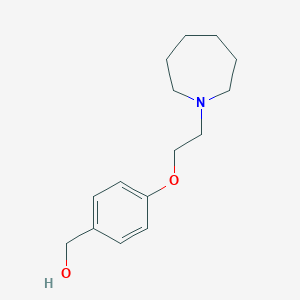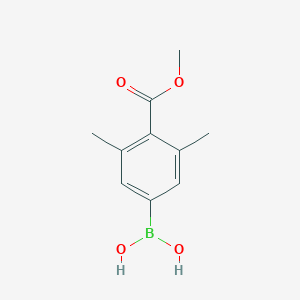
(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid, also known as MC-DMPBA, is an organic compound used in a variety of scientific applications. It is a colorless solid that is soluble in water and other polar solvents. MC-DMPBA is a useful reagent for the synthesis of organic compounds and plays an important role in the development of new materials. It is also widely used in the field of medicinal chemistry for the synthesis of pharmaceuticals and drug discovery.
Scientific Research Applications
Metabolism and Transformation Studies
- (4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid and similar compounds have been the subject of metabolic and transformation studies. For instance, research on the in vivo metabolism of psychoactive phenethylamine in rats identified various metabolites, indicating operative metabolic pathways involving deamination, reduction, oxidation, and acetylation (Kanamori et al., 2002).
Biotransformation in Alternative Models
- The biotransformation of veratric acid, a compound with a structure related to this compound, was studied using the incubated hen's egg model. This study identified major metabolites and provided insights into O-demethylation pathways and amino acid conjugation, expanding knowledge on the metabolic fate of such compounds (Kiep et al., 2014).
Biochemical Effects and Applications
- Research into compounds structurally related to this compound has revealed various biochemical effects and potential therapeutic applications. For instance, studies on TA-7552 demonstrated its hypocholesterolemic property and effects on cholesterol metabolism in rats, revealing its potential in managing cholesterol-related conditions (Takashima et al., 1994).
Mechanism of Action
Target of Action
The primary target of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest it may have suitable properties for bioavailability .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .
Action Environment
The efficacy and stability of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid are influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, suggesting that the compound can perform effectively in a variety of environments .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Boronic acids and their derivatives have been widely used in various chemical reactions . Future research may focus on developing more efficient and straightforward synthesis methods, expanding the scope of reactions involving boronic acids, and exploring new applications in organic synthesis and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID plays a crucial role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound’s stability and functional group tolerance make it an ideal reagent for these reactions
Cellular Effects
The effects of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID on cellular processes are primarily observed in its role in organic synthesis. It influences cell function by participating in reactions that modify cellular metabolites and signaling molecules
Molecular Mechanism
At the molecular level, 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID exerts its effects through the formation of boron-carbon bonds in the presence of palladium catalysts The compound’s ability to participate in these reactions is attributed to its stable boron-oxygen bonds and its compatibility with various functional groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID are critical factors influencing its effectiveness . The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure to moisture and air .
Dosage Effects in Animal Models
The effects of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID in animal models vary with dosage . At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is involved in several metabolic pathways, primarily through its role in organic synthesis reactions . It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways is essential for its applications in biochemical research and drug development .
Transport and Distribution
Within cells and tissues, 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of the compound is crucial for optimizing its applications in biochemical research and therapeutic development .
properties
IUPAC Name |
(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRQLKHCAJPJDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478956 |
Source


|
| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876189-19-4 |
Source


|
| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



